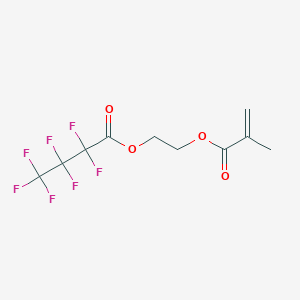
2-(2-Methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate is an organofluorine compound known for its unique chemical properties. This compound is characterized by the presence of a heptafluorobutanoate group, which imparts significant hydrophobicity and chemical stability. It is often used in various industrial and scientific applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate typically involves the esterification of 2-(2-Methylprop-2-enoyloxy)ethanol with heptafluorobutanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester group.
Polymerization: The double bond in the 2-Methylprop-2-enoyloxy group allows for polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under controlled temperature conditions.
Major Products
Substitution Reactions: Products include substituted esters and alcohols.
Scientific Research Applications
2-(2-Methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active heptafluorobutanoic acid, which can interact with biological membranes and proteins. The fluorinated chain imparts unique properties such as increased membrane permeability and resistance to metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methacryloyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate
- 2-(Methacryloyloxy)ethyl 2,2,3,3,4,4,4-trifluorobutanoate
- 2-(Acryloyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate
Uniqueness
2-(2-Methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate is unique due to its specific combination of a fluorinated chain and a reactive ester group. This combination imparts both hydrophobicity and reactivity, making it suitable for a wide range of applications in various fields .
Properties
CAS No. |
146615-73-8 |
|---|---|
Molecular Formula |
C10H9F7O4 |
Molecular Weight |
326.16 g/mol |
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C10H9F7O4/c1-5(2)6(18)20-3-4-21-7(19)8(11,12)9(13,14)10(15,16)17/h1,3-4H2,2H3 |
InChI Key |
VQOPAPHAKJCJTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12109146.png)


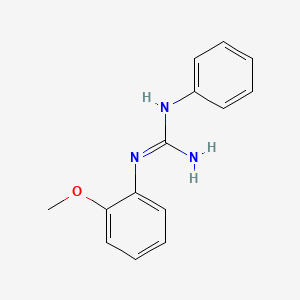
![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12109166.png)
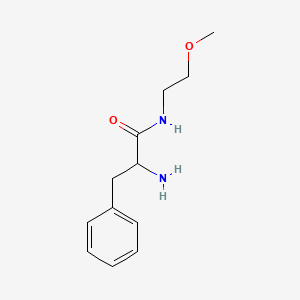
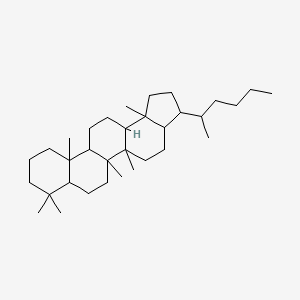
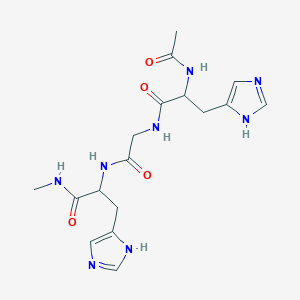


![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate](/img/structure/B12109209.png)

